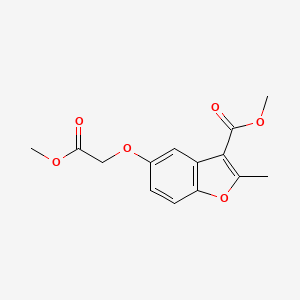
N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C14H14N2O3 . It has a molecular weight of 258.27 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isCOc1ccc(NCc2ccc(cc2)N+=O)cc1 . This representation can be used to generate a 3D structure of the molecule using appropriate software. Physical And Chemical Properties Analysis
The compound is solid in form . More detailed physical and chemical properties are not available in the sources I have access to.Applications De Recherche Scientifique
N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline has been studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been used as a starting material in the synthesis of a variety of biologically active compounds. In materials science, this compound has been used as a reagent for the synthesis of polymers and other materials. In analytical chemistry, this compound has been used as a reagent for the quantification of certain compounds.
Mécanisme D'action
N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline is an organic compound that acts as a reagent in organic synthesis. It is used as a starting material for the synthesis of a variety of biologically active compounds and polymers. The mechanism of action of this compound is not well understood, but it is believed to act as a catalyst in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. There is no evidence to suggest that this compound has any direct biochemical or physiological effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline in lab experiments is its low cost and relative stability in air. This compound is also relatively easy to synthesize and is readily available commercially. However, this compound is insoluble in water and is sensitive to light and air, which can limit its use in certain experiments.
Orientations Futures
Future research on N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline could focus on the development of novel synthesis methods and the development of new applications for this compound in medicinal chemistry, materials science, and analytical chemistry. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential toxicological effects of this compound and its potential uses as a drug.
Méthodes De Synthèse
N-(4-Methoxybenzyl)-2-nitro-4-(trifluoromethyl)aniline is synthesized by the reaction of 4-methoxybenzyl chloride with 2-nitro-4-(trifluoromethyl)aniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an aprotic solvent, such as ethyl acetate or dichloromethane, at a temperature of 0-5°C. The reaction yields this compound in a yield of up to 95%.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3/c1-23-12-5-2-10(3-6-12)9-19-13-7-4-11(15(16,17)18)8-14(13)20(21)22/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXVLZZQGGRYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2787048.png)
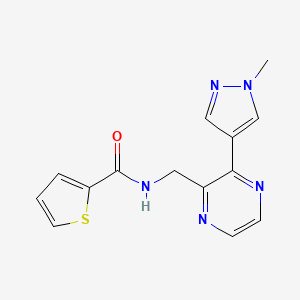
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2787050.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2787051.png)
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)
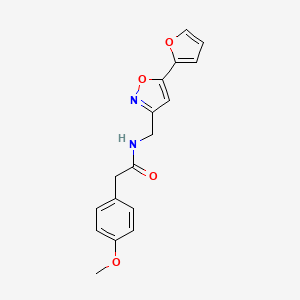
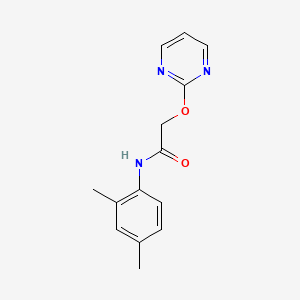

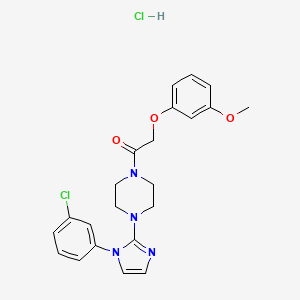

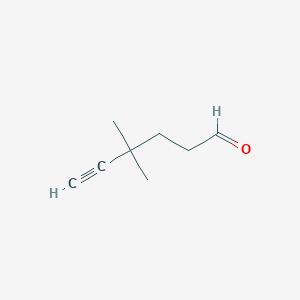
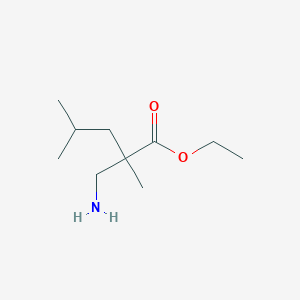
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)
